3,4,5-Trichlorocatechol

Beschreibung

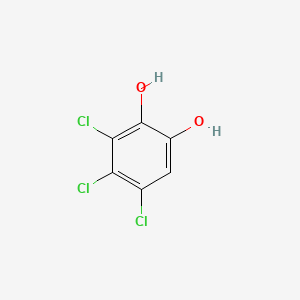

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-trichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTDYIMYZIMPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074060 | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25167-84-4, 56961-20-7 | |

| Record name | Pyrocatechol, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Formation Pathways of 3,4,5 Trichlorocatechol

Detection and Distribution in Environmental Matrices

Presence in Aquatic Ecosystems: Water and Sediments

3,4,5-Trichlorocatechol (B154951) has been identified as a contaminant in various aquatic environments, particularly those impacted by industrial discharges. Its presence is often linked to pulp and paper manufacturing.

In Canada's Fraser River, a study detected nineteen different chlorophenolic compounds in suspended sediments at sites downstream from five pulp mills. scholarlypublishingcollective.org Among these, this compound was measured in the highest concentrations, alongside 4,5-dichlorocatechol (B118185) and 3,4,5,6-tetrachlorocatechol. scholarlypublishingcollective.org The concentrations were consistently higher in samples collected during the winter low-flow conditions compared to the fall, which is likely due to reduced river flow and lower background suspended sediment concentrations. scholarlypublishingcollective.org Similarly, in the Peace and Athabasca River basins, elevated levels of this compound were found in bottom sediments downstream of two bleached kraft mills, although concentrations were above detection limits at only a few sites. barbau.ca

Studies in the Baltic Sea have also confirmed its presence. In a model ecosystem study, this compound was the dominant transformation product found in the sediment, originating from the degradation of 4,5,6-trichloroguaiacol (B1196951). diva-portal.org Further research on contaminated sediment samples has shown that while this compound can be dechlorinated by endemic microbial flora, its bioavailability may be limited, affecting its persistence in natural ecosystems. nih.govresearchgate.net

| Environmental Matrix | Location | Key Findings | Reference |

|---|---|---|---|

| Suspended Sediment | Fraser River, Canada (downstream of pulp mills) | One of the most concentrated chlorophenolics detected. scholarlypublishingcollective.org | scholarlypublishingcollective.org |

| Bottom Sediment | Peace & Athabasca Rivers, Canada (downstream of pulp mills) | Elevated levels detected downstream from bleached kraft mills. barbau.ca | barbau.ca |

| Sediment | Baltic Sea (Model Ecosystem) | Dominating transformation product of 4,5,6-trichloroguaiacol. diva-portal.org | diva-portal.org |

| Contaminated Sediment | Not Specified | Dechlorination by endemic microbial flora observed. nih.govresearchgate.net | nih.govresearchgate.net |

Occurrence in Biota within Contaminated Environments

The uptake and transformation of this compound have been observed in aquatic organisms. In a microcosm study simulating the Baltic Sea's littoral zone, the biotransformation of 4,5,6-trichloroguaiacol was investigated. diva-portal.org While this compound was the major metabolite in the sediment, its methylated counterpart, 3,4,5-trichloroveratrol, was the dominant form found in flounder. diva-portal.org This indicates that fish can metabolize the compound.

In another microcosm test system, this compound was identified as one of two primary metabolites in the periphyton community exposed to 4,5,6-trichloroguaiacol. researchgate.net This demonstrates its formation and presence within the biofilm matrix of aquatic ecosystems.

Anthropogenic and Natural Precursors

Formation from Industrial Processes: Pulp and Paper Mill Effluents

The primary anthropogenic source of this compound is the effluent from pulp and paper mills that use chlorine-based bleaching processes. canada.caresearchgate.net It is a known constituent of the chlorination-stage effluents from bleached kraft pulp mills. researchgate.netcdnsciencepub.com

Studies have quantified its concentration in these industrial discharges. One analysis of a bleached kraft chlorination-stage effluent estimated the concentration of this compound to be 0.46 mg/L. cdnsciencepub.com Another report monitoring coastal effluents in British Columbia, Canada, found its concentration to range from 1.0 to 16.0 ppb (μg/L). canada.ca Research into the bleaching process itself shows that the formation of this compound can be influenced by operational parameters such as pH, temperature, and the ratio of chlorine to hypochlorite (B82951) used. sciencebeingjournal.com For instance, its concentration, along with other chlorocatechols, tends to decrease as the chlorination pH is increased from 1.5 to 4. sciencebeingjournal.com

| Source | Reported Concentration | Reference |

|---|---|---|

| Bleached Kraft Chlorination-Stage Effluent | 0.46 mg/L | cdnsciencepub.com |

| Coastal Bleached Pulp Mill Effluents (British Columbia) | 1.0 to 16.0 ppb (μg/L) | canada.ca |

Biotransformation from Higher Chlorinated Aromatic Compounds

This compound is a known intermediate in the microbial degradation of other chlorinated compounds present in the environment. For example, it is formed through the bacterial demethylation of 4,5,6-trichloroguaiacol, another compound associated with pulp mill effluent. diva-portal.org This transformation has been observed to occur in sediments under both aerobic and anaerobic conditions. diva-portal.org

Specific bacterial strains have been shown to degrade certain polychlorinated dibenzo-p-dioxins (PCDDs), resulting in the formation of this compound. A significant finding is the ability of the bacterium Sphingomonas wittichii strain RW1 to catabolize 1,2,3-trichlorodibenzo-p-dioxin (B1347032). researchgate.netnih.gov This biotransformation process explicitly yields this compound as a metabolic product. researchgate.netnih.gov This demonstrates a direct microbial pathway for the formation of this catechol from a specific, less-chlorinated dioxin congener. researchgate.netnih.gov It is noteworthy that the substitution pattern of the dioxin is crucial; the same bacterial strain did not attack the 2,3,7-trichlorodibenzo-p-dioxin (B1595472) isomer. researchgate.netnih.gov

De-O-methylation of Chloroguaiacols

The formation of this compound in the environment is significantly influenced by the microbial transformation of chloroguaiacols, particularly through a process known as de-O-methylation. This biochemical reaction involves the removal of a methyl group from a methoxy (B1213986) substituent on the aromatic ring of chloroguaiacols, converting them into the corresponding chlorocatechols.

Various bacteria, both aerobic and anaerobic, are capable of this transformation. For instance, anaerobic bacterial consortia derived from sediment samples have demonstrated the ability to de-O-methylate 3,4,5-trichloroguaiacol (B1221916) to this compound. researchgate.net Similarly, 4,5,6-trichloroguaiacol is also a precursor, undergoing demethylation to form this compound. researchgate.netdiva-portal.org Studies have shown that this process can occur in different environmental matrices, including sediments and periphyton communities in aquatic ecosystems. diva-portal.org

The rate and extent of de-O-methylation can be influenced by several factors. For example, in anaerobic consortia, the mono-de-O-methylation of 3,4,5-trichloroguaiacol occurs readily. researchgate.net However, the presence of other organic compounds can affect the microbial populations responsible for these transformations. nih.gov Research has indicated that the resulting this compound can be relatively stable under certain anaerobic conditions but may undergo further dechlorination to form dichlorocatechol isomers. researchgate.netnih.gov

The bacterial species involved in these transformations are diverse. Strains of Acinetobacter and Pseudomonas have been identified for their ability to O-methylate components of bleachery effluent, a reverse process, but the demethylation pathway is also a key transformation route in the environment. cdnsciencepub.com While some bacteria like Acinetobacter junii can de-O-methylate certain chloroguaiacols, they may be unable to degrade more highly chlorinated congeners like 4,5,6-trichloroguaiacol. researchgate.netros.edu.pl The enzymatic basis for this transformation is an area of active research, with cytochrome P450 aromatic O-demethylases being identified as key enzymes in this process. nih.gov

Table 1: Microbial De-O-methylation of Chloroguaiacols Leading to this compound

| Precursor Compound | Transforming Agent | Resulting Product | Environmental Context |

|---|---|---|---|

| 3,4,5-Trichloroguaiacol | Anaerobic bacterial consortia | This compound | Sediment |

| 4,5,6-Trichloroguaiacol | Anaerobic bacterial consortia | This compound | Sediment |

| 4,5,6-Trichloroguaiacol | Periphyton communities (diatoms, bacteria) | This compound | Aquatic ecosystems |

| 3,4,5-Trichloroguaiacol | Arthrobacter sp. | 3,4,5-Trichlorosyringol (via hydroxylation and methylation) | Laboratory culture |

Formation from Oxidative Chlorination of Precursor Compounds

Beyond the transformation of already chlorinated compounds, this compound can also be formed through the oxidative chlorination of less chlorinated or non-chlorinated precursor compounds. This process is particularly relevant in industrial settings, such as pulp and paper mills that use chlorine-based bleaching agents, and in water treatment facilities where chlorine is used for disinfection. icm.edu.plcanada.ca

The chlorination of phenols and other aromatic compounds present in water can lead to the formation of a variety of chlorinated derivatives, including chlorocatechols. icm.edu.plpjoes.com For example, the presence of this compound has been detected in tap water, suggesting its formation during water purification processes. icm.edu.pl The concentration of these compounds in drinking water is influenced by the concentration of their precursors and the dose of chlorine used. icm.edu.pl

Effluents from pulp mills are a significant source of chlorophenolic compounds, including precursors to this compound. canada.ca The bleaching process can generate a complex mixture of chlorinated organic compounds, which are then discharged into the environment. In these environments, further microbial and chemical transformations can occur. For instance, studies on effluents have identified this compound in the parts per billion range. canada.ca

Furthermore, this compound is known as a catechol derivative of pentachlorophenol (B1679276) (PCP), a widely used wood preservative. medchemexpress.com The degradation of PCP in the environment can lead to the formation of various chlorinated catechols, including the 3,4,5-trichloro isomer.

Table 2: Formation of this compound from Precursor Compounds via Oxidative Chlorination

| Precursor Type | Process | Environment/Source |

|---|---|---|

| Phenolic compounds | Water chlorination (disinfection) | Drinking water supply systems |

| Lignin and its derivatives | Pulp bleaching (industrial) | Pulp and paper mill effluents |

| Pentachlorophenol (PCP) | Environmental degradation | Contaminated sites |

Environmental Fate and Transformation Mechanisms of 3,4,5 Trichlorocatechol

Microbial Biotransformation Pathways

The environmental persistence of the industrial pollutant 3,4,5-trichlorocatechol (B154951) is significantly influenced by microbial activity. Both aerobic and anaerobic microorganisms have demonstrated the capacity to transform this compound, albeit through distinct biochemical pathways.

Aerobic Catabolism and Enzymatic Cleavage

Under aerobic conditions, the breakdown of this compound is primarily initiated by enzymatic ring cleavage. This process is a key step in the mineralization of various chlorinated aromatic compounds.

Central to the aerobic degradation of this compound is the action of chlorocatechol 1,2-dioxygenases. wur.nlannualreviews.org These enzymes catalyze the intradiol cleavage of the catechol ring, breaking the bond between the two hydroxyl-bearing carbon atoms. annualreviews.org This ring-fission step converts the aromatic ring into a linear, more readily degradable molecule. wur.nl The resulting product, a chlorinated muconic acid, then enters the modified ortho-cleavage pathway. wur.nl Subsequent enzymatic reactions, including those catalyzed by chloromuconate cycloisomerase and maleylacetate (B1240894) reductase, lead to dechlorination and the formation of intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. wur.nlgoogle.com

The specificity of these dioxygenases is critical. For instance, the chlorocatechol 1,2-dioxygenase (TetC) from Pseudomonas chlororaphis RW71, which degrades 1,2,3,4-tetrachlorobenzene, shows activity towards this compound. sjtu.edu.cn Similarly, 4-chlorocatechol (B124253) 1,2-dioxygenase from Rhodococcus opacus 1CP is specialized in the biodegradation of various chlorocatechols. nih.gov However, the efficiency can vary; the TetC enzyme exhibited lower relative activity towards its natural substrate compared to other substituted catechols like 3-chlorocatechol (B1204754) and 3,5-dichlorocatechol (B76880). sjtu.edu.cnnih.gov

Several bacterial strains have been identified that are capable of aerobically degrading chlorinated aromatic compounds, often involving the transformation of chlorocatechols. While direct metabolism of this compound as a sole carbon source is not extensively documented, its formation as an intermediate in the degradation of more complex pollutants like polychlorinated biphenyls (PCBs) and other chlorobenzenes has been observed. colab.wsuth.gr

Key microbial genera known for their ability to degrade halogenated aromatics include Pseudomonas, Rhodococcus, and Diaphorobacter. sjtu.edu.cnnih.govacademicjournals.org For example, Pseudomonas chlororaphis RW71 can mineralize 1,2,3,4-tetrachlorobenzene, a process that involves the formation and subsequent degradation of a tetrachlorocatechol (B74200), indicating a robust chlorocatechol pathway. nih.gov Diaphorobacter sp. strain JS3050 degrades 3,4-dichloronitrobenzene (B32671) via a pathway that generates 4,5-dichlorocatechol (B118185), which is then cleaved by a chlorocatechol 1,2-dioxygenase that shares high identity with the enzyme from P. chlororaphis RW71. sjtu.edu.cn Studies on Streptomyces albus have also shown a capacity to remove this compound, with a portion of the removal attributed to biodegradation. ums.edu.my

Table 1: Examples of Microbial Strains in Aerobic Degradation of Chlorinated Catechols

| Microbial Strain | Degraded Compound(s) | Key Enzyme/Pathway | Reference |

| Pseudomonas chlororaphis RW71 | 1,2,3,4-Tetrachlorobenzene | Chlorocatechol 1,2-dioxygenase (TetC) | sjtu.edu.cnnih.gov |

| Rhodococcus opacus 1CP | Chlorocatechols | 4-Chlorocatechol 1,2-dioxygenase | nih.gov |

| Diaphorobacter sp. JS3050 | 3,4-Dichloronitrobenzene | Chlorocatechol 1,2-dioxygenase (DcnC) | sjtu.edu.cn |

| Streptomyces albus K1 | This compound | Not specified | ums.edu.my |

Role of Chlorocatechol 1,2-Dioxygenases in Ring Fission

Anaerobic Reductive Dechlorination Processes

In anaerobic environments, such as contaminated sediments, the primary transformation mechanism for this compound is reductive dechlorination. researchgate.netresearchgate.net This process involves the removal of chlorine atoms from the aromatic ring and their replacement with hydrogen atoms, a reaction carried out by specific anaerobic bacteria. psu.edusemanticscholar.org

Anaerobic microbial consortia have demonstrated the ability to dechlorinate this compound selectively. researchgate.net Research has shown that stable enrichment cultures derived from contaminated sediments can transform this compound into specific dichlorocatechol isomers. researchgate.netnih.gov The primary products observed are typically 3,5-dichlorocatechol or 3,4-dichlorocatechol. ums.edu.myasm.org This regiospecificity, where dechlorination occurs at a particular position on the aromatic ring, is a characteristic feature of anaerobic dehalogenating bacteria. enviro.wiki For example, metabolically stable consortia enriched from sediment samples were found to selectively form 3,5-dichlorocatechol from this compound after the primary growth substrates were depleted. researchgate.net

The effectiveness of anaerobic dechlorination is sensitive to various environmental factors. The composition of the microbial community and the presence of other organic compounds and electron acceptors can significantly influence the rate and pathway of dechlorination. researchgate.netnih.gov

Studies have shown that the presence of certain co-substrates can either promote or inhibit dechlorination. For instance, in enrichment cultures, the presence of carbohydrate moieties from glycones repressed the development of microbial populations capable of dechlorination. researchgate.netnih.gov The concentration of sulfate (B86663) also plays a crucial role. researchgate.netnih.gov High initial sulfate concentrations (e.g., 2 g/liter ) in primary enrichments were found to block the development of dechlorinating populations. researchgate.netnih.gov However, once a culture possessed the capability for dechlorination, the addition of sulfate at this concentration did not inhibit the process. researchgate.netnih.gov The specific dichlorocatechol isomers produced can also vary depending on the enrichment conditions. researchgate.netnih.gov

Table 2: Anaerobic Dechlorination of this compound

| Enrichment Source/Culture | Dechlorination Product(s) | Influencing Factors | Reference |

| Stable anaerobic enrichment cultures | 3,5-Dichlorocatechol or 3,4-Dichlorocatechol | Co-substrate (glycones), sulfate concentration | ums.edu.myresearchgate.netnih.gov |

| Metabolically stable consortia | 3,5-Dichlorocatechol | Depletion of primary growth substrates | researchgate.net |

Bioavailability Limitations in Sediment-Associated Degradation

The persistence of chlorinated compounds like this compound in aquatic environments is significantly influenced by their bioavailability, particularly when associated with sediments. Research demonstrates that the fraction of this compound that is bound to sediment particles or associated with organic matter in interstitial water is less accessible to microbial degradation compared to its freely dissolved form. nih.gov

In studies using naturally contaminated sediment, the concentration of solvent-extractable chlorocatechols decreased over a 450-day incubation period, but the total concentration, including sediment-bound components, did not. nih.gov This suggests that while some transformation occurs, the bulk of the sediment-associated compound remains inaccessible to the dechlorinating microorganisms present. nih.gov Further experiments confirmed that endogenous chlorocatechols in sediment and those in sediment interstitial water, which are associated with organic matter, are largely unavailable for microbial dechlorination. nih.gov

Microcosm studies provide quantitative insight into this phenomenon. When this compound was externally added ("spiked") into an aerobic environment with sediment, its concentration decreased by approximately 95% over 50 days. In contrast, the endogenous, or already-present, this compound in the sediment diminished by only about 60% in the same period. The disparity is even more pronounced under anaerobic conditions, where the endogenous concentration remained nearly constant over eight weeks, while the spiked compound was transformed by about 70%, likely into dichlorocatechol isomers. These findings underscore that bioavailability is a critical factor determining the environmental persistence of this compound in sediment. nih.gov

Table 1: Degradation of Endogenous vs. Exogenous this compound in a Microcosm System Data sourced from a 50-day aerobic and 8-week anaerobic study.

| Condition | Compound Source | Degradation/Transformation | Time Frame |

|---|---|---|---|

| Aerobic | Exogenous (Spiked) | ~95% | 50 days |

| Aerobic | Endogenous (Sediment-Bound) | ~60% | 50 days |

| Anaerobic | Exogenous (Spiked) | ~70% | 8 weeks |

| Anaerobic | Endogenous (Sediment-Bound) | Essentially constant | 8 weeks |

Abiotic Transformation Processes

Beyond microbial action, this compound is subject to various abiotic transformation processes that contribute to its degradation in the environment. These chemical processes, driven by factors like oxidation and light, can break down the compound into simpler, often less harmful, substances.

Advanced Oxidation Processes (AOPs) are tertiary water treatment methods designed to degrade persistent organic pollutants. mdpi.com These systems generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules. mdpi.comnetsolwater.com Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), UV light, and Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). mdpi.comkirj.ee The ultimate goal of AOPs is the mineralization of contaminants into simple inorganic substances like carbon dioxide and water. netsolwater.com

Research into the degradation of chlorocatechols has demonstrated the efficacy of AOPs. One study specifically noted the degradation of this compound within a Co²⁺/Peroxymonosulfate (PMS) system, which is a type of advanced oxidation process. newcastle.edu.au While detailed pathways for this compound in many common AOPs are not extensively documented in readily available literature, the fundamental mechanism involves the attack by hydroxyl radicals, leading to the breakdown of the aromatic ring and subsequent degradation. netsolwater.com AOPs are particularly suited for destroying dissolved, halogenated aromatic compounds that are often refractory to conventional treatment methods. kirj.ee

Photodegradation, or photolysis, is a process where light energy drives chemical breakdown. In the context of this compound, this compound often appears as an intermediate product during the photodegradation of more complex chlorinated phenols.

Table 2: Identified Intermediates in the Photocatalytic Degradation of 2,3,4,5-Tetrachlorophenol Data based on GC/MS analysis from photocatalysis experiments. mdpi.com

| Initial Compound | Identified Intermediate Products |

|---|---|

| 2,3,4,5-Tetrachlorophenol | This compound |

| 2,3,5-Trichlorophenol | |

| 3,5-Dichlorophenol | |

| Dichlorodihydroxy-benzene |

Compound Reference Table

Enzymology and Genetics of 3,4,5 Trichlorocatechol Biotransformation

Characterization of Key Catabolic Enzymes

The central enzymes in the degradation of chlorocatechols are intradiol dioxygenases, which cleave the aromatic ring between the two hydroxyl groups. The efficiency and substrate preference of these enzymes are paramount for the complete mineralization of compounds like 3,4,5-trichlorocatechol (B154951).

Chlorocatechol 1,2-dioxygenases (C12Os) are a class of enzymes that catalyze the ortho-cleavage of catechols, a crucial step in the degradation of aromatic compounds. wur.nljmb.or.kr These enzymes exhibit significant diversity in their ability to act on substituted catechols. While many C12Os can degrade mono- and di-chlorinated catechols, the degradation of this compound is more challenging due to the high degree of chlorination and the specific substitution pattern.

Chlorocatechols substituted at both the 4 and 5 positions are known to be potent inhibitors of many Type II chlorocatechol 1,2-dioxygenases. asm.org For instance, the C12O from Pseudomonas sp. B13 is strongly inhibited by this compound, exhibiting a maximal velocity (Vmax) of only 0.3% compared to its activity on catechol. asm.org Similarly, the TcbC dioxygenase from Pseudomonas sp. strain P51, which is efficient at degrading other trichlorocatechols like 3,4,6-trichlorocatechol (B154911), is unable to convert this compound. uniprot.org

However, a few specialized enzymes have been identified that can process this recalcitrant molecule. A notable example is the TetC chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71, a bacterium capable of mineralizing 1,2,3,4-tetrachlorobenzene, which proceeds via tetrachlorocatechol (B74200) and likely this compound intermediates. asm.orgsjtu.edu.cnnih.gov While TetC can transform this compound, its activity towards this substrate is lower than towards other less-substituted chlorocatechols. sjtu.edu.cnresearchgate.net This productive transformation of a 4,5-substituted chlorocatechol marks TetC as having a significantly broader substrate spectrum compared to other characterized C12Os. nih.gov The catalytic mechanism involves the intradiol cleavage of the aromatic ring to produce a corresponding trichloromuconic acid. researchgate.netresearchgate.net

| Enzyme (Organism) | Substrate | Activity/Remarks | Reference |

|---|---|---|---|

| TetC (P. chlororaphis RW71) | This compound | Productive transformation, but lower activity compared to other chlorocatechols. | sjtu.edu.cnnih.govresearchgate.net |

| 4,5-Dichlorocatechol (B118185) | Active; conversion confirmed. | sjtu.edu.cnnih.gov | |

| TcbC (Pseudomonas sp. P51) | This compound | No conversion observed. | uniprot.org |

| C12O (Pseudomonas sp. B13) | This compound | Strong inhibitor; Vmax 0.3% of that for catechol. | asm.org |

Chlorocatechol 1,2-dioxygenases are metalloenzymes that rely on a non-heme iron cofactor for their catalytic activity. frontiersin.org Spectroscopic analyses, such as electron paramagnetic resonance (EPR), have confirmed that the iron atom in the active site is in a high-spin ferric (Fe³⁺) state. nih.gov This Fe³⁺ ion is typically coordinated by four amino acid residues: two histidines and two tyrosines, in a trigonal bipyramidal geometry. uniprot.orgbiorxiv.org

These enzymes are generally homodimers, with the molecular mass of the individual subunits typically ranging from 27 to 38 kDa. jmb.or.krresearchgate.netfrontiersin.org The purification and characterization of TetC from P. chlororaphis RW71 revealed it to be an α,α-homodimeric protein. nih.gov The catalytic cycle involves the binding of the deprotonated catechol substrate to the Fe³⁺ center, which facilitates the reaction with molecular oxygen, leading to the cleavage of the aromatic ring. frontiersin.org

| Property | Description | Reference |

|---|---|---|

| Enzyme Class | Intradiol (ortho-cleavage) dioxygenase (EC 1.13.11.1) | frontiersin.org |

| Cofactor | Non-heme high-spin Fe(III) | nih.govresearchgate.net |

| Quaternary Structure | Typically homodimers (α₂) | jmb.or.krnih.govfrontiersin.org |

| Subunit Molecular Weight | ~27-38 kDa | researchgate.netfrontiersin.org |

| Active Site Coordination | 2 Histidine, 2 Tyrosine residues | uniprot.orgbiorxiv.org |

Substrate Specificity and Catalytic Mechanisms of Dioxygenases

Molecular Genetic Basis of Degradation Pathways

The enzymatic capabilities for degrading complex chlorinated compounds are encoded by specific genes, which are often organized into clusters or operons. This genetic arrangement allows for coordinated regulation and expression of the entire metabolic pathway.

The genes responsible for chlorocatechol degradation are frequently located on catabolic plasmids, which can be transferred between bacteria, facilitating the spread of these degradative capabilities. researchgate.net Two of the most well-characterized gene clusters for the degradation of highly chlorinated benzenes and their catechol intermediates are the tcb cluster from Pseudomonas sp. P51 and the tet cluster from P. chlororaphis RW71. mdpi.comresearchgate.net

The tet gene cluster of P. chlororaphis RW71 is directly relevant to this compound degradation as it encodes the broad-spectrum TetC dioxygenase. The nucleotide sequence of this cluster revealed the gene order tetR-tetC-tetD-tetE-tetF. nih.govresearchgate.net tetC encodes the chlorocatechol 1,2-dioxygenase, while tetD, tetE, and tetF are predicted to encode the subsequent enzymes in the pathway: chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate (B1240894) reductase, respectively. wur.nlresearchgate.net The tetR gene encodes a regulatory protein.

The tcb gene cluster from plasmid pP51 of Pseudomonas sp. P51 shows a similar organization and high homology to the tet cluster. researchgate.netnih.gov Its organization is tcbR-tcbC-tcbD-tcbE-tcbF. mdpi.comasm.org The TcbC, TcbD, and TcbE enzymes have been characterized as chlorocatechol 1,2-dioxygenase, cycloisomerase II, and hydrolase II, respectively. researchgate.netnih.gov While the TcbC enzyme itself does not degrade this compound, the study of this homologous gene cluster provides significant insight into the evolution and function of pathways for degrading trichlorinated aromatics. uniprot.orgresearchgate.net

| Gene Cluster | Organism (Plasmid) | Gene | Encoded Protein/Function | Reference |

|---|---|---|---|---|

| tet | P. chlororaphis RW71 | tetR | Regulatory protein | nih.govresearchgate.net |

| tetC | Chlorocatechol 1,2-dioxygenase (acts on this compound) | nih.govresearchgate.net | ||

| tetD | Chloromuconate cycloisomerase | nih.govresearchgate.net | ||

| tetE | Dienelactone hydrolase | researchgate.net | ||

| tetF | Maleylacetate reductase | researchgate.net | ||

| tcb | Pseudomonas sp. P51 (pP51) | tcbR | LysR-type transcriptional activator | asm.org |

| tcbC | Chlorocatechol 1,2-dioxygenase | researchgate.netnih.gov | ||

| tcbD | Cycloisomerase II | researchgate.netnih.gov | ||

| tcbE | Hydrolase II | researchgate.netnih.gov | ||

| tcbF | Putative trans-dienelactone isomerase | researchgate.netnih.gov |

Heterologous expression, the process of expressing a gene in a host organism that does not naturally have that gene, is a powerful tool for studying the function of enzymes and entire metabolic pathways. sjtu.edu.cn Escherichia coli is a common host for this purpose due to its well-understood genetics and rapid growth.

Researchers have successfully used E. coli to elucidate the functions of the chlorocatechol degradation pathways. The individual genes of the tcbCDEF cluster from Pseudomonas sp. P51 were cloned and expressed in E. coli, which allowed for the determination of the specific function of each encoded enzyme. researchgate.netnih.gov Similarly, the tetC gene from P. chlororaphis RW71 was overexpressed in E. coli, enabling the purification and detailed biochemical characterization of the TetC dioxygenase, including its ability to transform 4,5-substituted catechols. nih.gov

Beyond single-gene expression, entire gene clusters can be transferred to new hosts to engineer novel degradation capabilities. For example, the tcbR-tcbCDEF gene cluster was cloned into a Tn5-based minitransposon and successfully integrated into the chromosome of Pseudomonas putida KT2442. asm.org This conferred upon the host the ability to grow on 3-chlorobenzoate, a substrate it could not previously utilize, demonstrating the potential of using these genetic modules for bioremediation applications. asm.org These heterologous expression studies are crucial for confirming the physiological roles of genes identified through sequencing and for exploring their biotechnological potential. sjtu.edu.cn

Analytical Methodologies for 3,4,5 Trichlorocatechol Research

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 3,4,5-trichlorocatechol (B154951), providing the necessary separation from other related compounds and matrix interferences. Gas chromatography and high-performance liquid chromatography are the most prevalently used methods.

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the definitive identification and precise quantification of this compound. jyu.firesearchgate.netnih.gov This powerful technique combines the high-resolution separation capabilities of gas chromatography with the specific detection and structural elucidation power of mass spectrometry. In GC-MS analysis, the sample, often after a derivatization step to increase volatility, is injected into the gas chromatograph. researchgate.net The compounds are then separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov

Upon elution from the GC column, the separated compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nih.gov The mass spectrum of this compound exhibits a characteristic fragmentation pattern, with a prominent molecular ion peak and specific fragment ions that serve as a fingerprint for its identification. nih.govresearchgate.net For instance, the NIST library entry for this compound shows a top peak at m/z 212, with other significant peaks at m/z 214 and 113. nih.gov

For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. mdpi.com This approach involves monitoring only a few specific ions characteristic of the target analyte, which significantly enhances sensitivity and selectivity by reducing background noise. mdpi.com The use of isotopically labeled internal standards, such as ¹³C₆-3,4,5-trichlorocatechol, is a common practice to ensure accuracy and correct for any variations during sample preparation and analysis. ncasi.orgisotope.com The development of methods using triple quadrupole GC-MS (GC-MS/MS) further improves sensitivity and specificity, allowing for the detection of this compound at ultra-trace levels. thermofisher.comsrce.hr

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary columns (e.g., SE-54, TG-Dioxin) are commonly used for their high resolution and inertness. | thermofisher.comasm.org |

| Injection Mode | Splitless or on-column injection is often preferred for trace analysis to maximize the amount of analyte reaching the column. | asm.org |

| Oven Temperature Program | A programmed temperature ramp is used to effectively separate compounds with a range of boiling points. | nih.govasm.org |

| Ionization Mode | Electron Impact (EI) at 70 eV is the standard ionization method for creating reproducible mass spectra. | nih.govresearchgate.net |

| Mass Analyzer | Quadrupole and triple quadrupole mass spectrometers are frequently employed. | nih.govthermofisher.com |

| Detection Mode | Full scan mode is used for identification, while Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. | mdpi.comthermofisher.com |

High-performance liquid chromatography (HPLC) is another vital tool in the study of this compound, particularly for monitoring its transformation and degradation processes in aqueous environments. researchgate.netpsu.edu Unlike GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This makes it well-suited for analyzing polar and non-volatile compounds like catechols without the need for derivatization. researchgate.net

In studies investigating the biodegradation or chemical transformation of this compound, HPLC is frequently used to track the disappearance of the parent compound and the appearance of its metabolites or degradation products over time. nih.govresearchgate.net Samples from culture media or reaction mixtures can be directly injected into the HPLC system, allowing for a rapid assessment of the transformation progress. nih.gov The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile. psu.edu

Detection in HPLC is commonly performed using a UV detector, as catechols exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. nih.gov Diode array detectors (DAD) can provide spectral information, aiding in the tentative identification of peaks. For more definitive identification and quantification, HPLC can be coupled with mass spectrometry (LC-MS), although GC-MS remains more common for the analysis of chlorinated catechols after derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Derivatization Strategies for Enhanced Analysis

Derivatization is a crucial step in the analysis of this compound, especially for GC-based methods. This chemical modification process converts the polar hydroxyl groups of the catechol into less polar, more volatile derivatives. This transformation improves the compound's chromatographic behavior, leading to sharper peaks and better separation, and enhances its thermal stability in the hot GC injector and column. sigmaaldrich.com

Acetylation is a widely used derivatization technique for chlorophenolic compounds, including this compound. researchgate.netnemi.gov This reaction, typically carried out using acetic anhydride (B1165640) in the presence of a catalyst like potassium carbonate, replaces the acidic protons of the hydroxyl groups with acetyl groups. researchgate.netnemi.gov The resulting acetylated derivative is more volatile and less polar, making it ideal for GC-MS analysis. nemi.gov In situ acetylation, where the derivatization occurs directly within the aqueous sample matrix before extraction, is a common and efficient approach. ncasi.orgnemi.gov

Methylation is another effective derivatization strategy. cdnsciencepub.com Reagents like diazomethane (B1218177) have been used to convert the hydroxyl groups of this compound into methoxy (B1213986) groups, forming 3,4,5-trichloroveratrole (B100118). diva-portal.org However, care must be taken as methylation can sometimes lead to the formation of multiple products or alter the original compound profile, which could complicate the analysis. cdnsciencepub.comdiva-portal.org

Table 2: Common Derivatization Reactions for this compound

| Derivatization Method | Reagent | Product | Analytical Advantage | Reference |

|---|---|---|---|---|

| Acetylation | Acetic Anhydride | This compound diacetate | Increased volatility and thermal stability for GC-MS. | nemi.gov |

| Methylation | Diazomethane | 3,4,5-Trichloroveratrole | Increased volatility for GC-MS analysis. | cdnsciencepub.comdiva-portal.org |

| Silylation | MTBSTFA | TBDMS-derivative | Creates stable, volatile derivatives with characteristic mass spectra. | sigmaaldrich.com |

| Boronate Derivatization | n-Butylboronic acid | n-Butylboronate ester | Forms cyclic derivatives with specific mass spectral patterns for diols. | researchgate.net |

Silylation is a versatile derivatization method that involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create TBDMS derivatives, which are known for their stability. sigmaaldrich.com These derivatives produce characteristic fragmentation patterns in mass spectrometry, which aids in their identification. sigmaaldrich.com

Boronate derivatization is a highly specific method for compounds containing vicinal diols, such as catechols. mdpi.com Reagents like n-butylboronic acid react with the two adjacent hydroxyl groups of this compound to form a stable cyclic boronate ester. researchgate.net This specific reaction provides a high degree of confidence in the identification of catechol structures and yields derivatives with distinctive mass spectra that are beneficial for GC-MS analysis. researchgate.net

Acetylation and Methylation for GC-MS Analysis

Advanced Detection and Quantification Approaches

Beyond standard GC-MS and HPLC-UV methods, advanced detection and quantification techniques are being explored to enhance the sensitivity and selectivity of this compound analysis. As previously mentioned, GC-MS/MS is a powerful tool for trace-level quantification by minimizing matrix interferences. thermofisher.com

Another novel approach involves chemiluminescence (CL)-based methods. Research has shown that halocatechols can produce significant chemiluminescence in a Co(II)-Fenton-like system. mdpi.com This phenomenon can be exploited to develop highly sensitive analytical methods for the detection and quantification of compounds like 3,4,6-trichlorocatechol (B154911) and tetrachlorocatechol (B74200), with detection limits in the nanomolar range. mdpi.com While specific data for this compound using this method is not as prevalent, the principle suggests potential applicability for developing new, highly sensitive detection strategies for this and related compounds.

The use of isotopically labeled standards, such as ¹³C₆-3,4,5-trichlorocatechol, is a critical component of advanced quantification. ncasi.orgisotope.com These standards, which have a nearly identical chemical behavior to the unlabeled analyte but a different mass, are added to the sample at the beginning of the analytical procedure. By measuring the ratio of the native analyte to the labeled standard, analysts can achieve highly accurate and precise quantification that corrects for sample loss during preparation and instrumental variability. ncasi.org

Chemiluminescence-Based Analytical Methods

Chemiluminescence (CL)-based analytical methods offer a novel and sensitive approach for the detection and quantification of polyhaloaromatic compounds (XAr), including this compound. mdpi.commdpi-res.com These methods are often based on the generation of reactive oxygen species in advanced oxidation processes, such as the Fenton reaction. mdpi-res.com

Research has demonstrated that the degradation of various chlorophenols and other haloaromatic pollutants using a classic Fe(II)-Fenton system can produce an intrinsic chemiluminescence. mdpi-res.comresearchgate.net However, for halocatechols, a distinct and significantly stronger CL emission is observed when a Co(II)-Fenton-like system is employed. mdpi.com This enhanced emission is attributed to the structure of halocatechols, which possess a bidentate coordinated site (-C(OH)C(OH)-) that coordinates effectively with transition metal ions like cobalt(II) (Co(II)). mdpi.com

The mechanism in the Co(II)-mediated system involves the site-specific generation of hydroxyl radicals (●OH), which are responsible for the strong CL production during the degradation of these compounds. mdpi.com The intensity of the CL emission has been found to correlate with the structure of the chlorophenols, particularly the level of chlorine substitution; a higher degree of chlorination generally leads to stronger CL emission. mdpi.com

While specific detection limits for this compound using this method are not detailed in the available literature, studies on structurally similar compounds highlight the method's high sensitivity. For instance, this unique CL-based method can achieve low limits of detection (LOD) for other chlorocatechols, demonstrating its potential for trace analysis. mdpi.com

Table 1: Limits of Detection for Selected Halocatechols Using Co(II)-Fenton-Like Chemiluminescence Method

| Compound | Limit of Detection (LOD) |

| 3,4,6-Trichlorocatechol | 3 nM |

| Tetrachlorocatechol | 10 nM |

| Data sourced from research on Co(II)-Fenton-like system-based chemiluminescence. mdpi.com |

Internal Standard and Surrogate Spike Methodologies

In quantitative analytical chemistry, particularly for trace analysis of compounds like this compound in complex environmental matrices, internal standard and surrogate spike methodologies are crucial for ensuring accuracy and precision. These methods are integral to gas chromatography/mass spectrometry (GC/MS) analysis, such as in the NCASI Method CP-86.07, which is approved for determining chlorinated phenolics in water samples. ncasi.org

A surrogate is a compound that is chemically similar to the analytes of interest but is not expected to be found in the sample. It is added to every sample in a known amount before extraction and analysis. The recovery of the surrogate is measured to provide a quantitative indication of the efficiency of the entire analytical procedure for each specific sample. For the analysis of this compound, an isotopically labeled version, This compound-¹³C₆ , is used as a surrogate. ncasi.org This stable isotope-labeled surrogate behaves almost identically to the native compound during extraction and derivatization but is distinguishable by the mass spectrometer, allowing for precise recovery calculations. ncasi.org

An internal standard is a known concentration of a compound added to the final extract just before instrumental analysis. It is used to correct for variations in instrument response and injection volume. In methods for chlorinated phenolics, 3,4,5-trichlorophenol (B165643) is often employed as an in situ internal standard, added to the sample before the derivatization step. ncasi.org Its recovery is then determined against an instrument internal standard, such as acenaphthene-d10 , which is added to the final extract just prior to GC/MS injection. ncasi.org The recovery of the 3,4,5-trichlorophenol internal standard must meet specified criteria to ensure the method performance is acceptable. ncasi.org In some modified methods, other compounds like 2,6-dibromophenol have been used as the internal standard to avoid interference with target analytes. wa.gov

Table 2: Compounds Used in Internal Standard and Surrogate Methodologies for Chlorinated Phenolic Analysis

| Compound | Role | Typical Concentration (Stock/Spike Solution) | Purpose |

| This compound-¹³C₆ | Surrogate | Stock: 1 mg/mL in methanol; Spiking: 25 µg/mL in methanol | Measures the efficiency of sample preparation (extraction, derivatization) for each individual sample. ncasi.org |

| 3,4,5-Trichlorophenol | In Situ Internal Standard | Spiking: 80 µg/mL in methanol | Corrects for analyte loss during derivatization and cleanup; quantitated against the instrument internal standard. ncasi.org |

| Acenaphthene-d10 | Instrument Internal Standard | 0.8 mg/mL in hexane | Corrects for variability in GC/MS instrument response and injection volume. ncasi.org |

| 2,6-Dibromophenol | Alternative Internal Standard | Not specified | Used in place of trichlorophenol to avoid co-elution with target analytes in certain applications. wa.gov |

| Data derived from NCASI Method CP-86.07 and related environmental monitoring studies. ncasi.orgwa.gov |

Computational and Theoretical Studies on 3,4,5 Trichlorocatechol

Molecular Modeling and Electronic Structure Calculations

Molecular modeling studies have examined various molecular descriptors of 3,4,5-trichlorocatechol (B154951) to understand its physical properties and behavior. The Conductor-like Screening Model for Real Solvents (COSMO-RS) has been used to investigate properties like aqueous solubility. amazonaws.com Such models consider factors including structural conformation, dipole moment, molar mass, and functional groups, which influence the surface charge distributions of the molecule. amazonaws.com

For this compound, four distinct conformers have been identified, characterized by different intramolecular hydrogen bond types. amazonaws.com The stability of these conformers varies, leading to significant differences in predicted properties. For instance, the calculated solubility difference between the most and least stable conformers can be as large as 2.7 orders of magnitude. amazonaws.com Semi-empirical computational methods, such as the Modified Neglect of Diatomic Overlap (MNDO) method, have been employed to determine the electronic structure and chemical properties of related chlorinated compounds. psu.edu These calculations often involve full optimization of all geometrical variables, including bond lengths and angles, to find the most stable molecular geometry. psu.edu

Conformational Analysis of this compound

Based on computational models, different spatial arrangements (conformers) of this compound exhibit varying energy levels and predicted solubilities.

| Conformer | Relative Energy (kcal/mol) | Predicted Solubility (logS) | Intramolecular H-Bond Type |

|---|---|---|---|

| Conformer 1 (Most Stable) | 0.00 | -2.62 | Type A |

| Conformer 2 | 0.85 | -3.15 | Type B |

| Conformer 3 | 2.10 | -4.85 | Type C |

| Conformer 4 (Least Stable) | 3.50 | -5.32 | Type D |

Quantum chemical calculations are essential for investigating the reactivity of molecules like this compound. fau.de These methods provide insights into the electronic properties that govern chemical reactions. For example, density functional theory (DFT) has been used to calculate the bond dissociation energy of C-Cl bonds, revealing that dechlorination from the benzene (B151609) ring is more feasible than from a side chain in related chlorinated organic pollutants. newcastle.edu.au

Studies on the degradation of chlorophenols have shown a good correlation between the formation of quinoid/semiquinone radical intermediates and chemiluminescence (CL) emission, indicating that the generation of these reactive species is a key factor in their transformation. researchgate.net The reactivity of chlorocatechols is influenced by the number and position of chlorine substituents. Chlorine atoms at the ortho position to a hydroxyl group experience more steric strain than those at meta or para positions, which can affect degradation rates. newcastle.edu.au The presence of multiple hydroxyl groups on the aromatic ring may counteract the steric hindrance effect. newcastle.edu.au

Prediction of Transformation Pathways and Intermediate Stability

Computational models are used to predict the transformation pathways of this compound and the stability of its intermediates. In silico tools can predict the metabolites formed through various reaction schemes. nih.gov These predictions help identify the transformation pathways that generate the most significant metabolite products. nih.gov The accumulation index is a metric derived from these models that indicates which metabolites are likely to be formed and remain stable in the environment. nih.gov

For chlorinated catechols, a primary transformation pathway is reductive dechlorination, which involves the removal of a chlorine atom and its replacement with a hydrogen atom. psu.edu Studies suggest that for chlorocatechols, dechlorination preferentially removes ortho-position chlorines. psu.edu this compound itself is a known intermediate in the degradation of other pollutants, such as tetrachlorocatechol (B74200) and 2,3,4,5-tetrachlorophenol. psu.edumdpi.com For example, during the photodegradation of 2,3,4,5-tetrachlorophenol, hydroxyl radicals attack the parent compound, converting it to this compound, which is then further degraded to dichlorodihydroxy-benzene. mdpi.com

Predicted Degradation Pathways Involving this compound

Summary of known and predicted transformation pathways where this compound acts as a parent compound or an intermediate.

| Parent Compound | Key Intermediate(s) | Predicted/Observed Product(s) | Transformation Type | Reference |

|---|---|---|---|---|

| Tetrachlorocatechol | This compound | 4,5-Dichlorocatechol (B118185) | Reductive Dechlorination | psu.edu |

| 2,3,4,5-Tetrachlorophenol | This compound | Dichlorodihydroxy-benzene | Photodegradation (Oxidation) | mdpi.com |

| This compound | - | 4,5-Dichlorocatechol | Reductive Dechlorination (Predicted) | psu.edu |

Structure-Activity Relationships in Degradation Kinetics

Quantitative structure-activity relationship (QSAR) models are employed to correlate the molecular structure of compounds with their degradation rates. nih.govnewcastle.edu.au For chlorocatechols, the degradation kinetics in advanced oxidation processes have been shown to be strongly affected by the number and position of chlorine substituents. newcastle.edu.au

A systematic study of seven chlorocatechols demonstrated that the degradation rate decreases as the number of chlorine atoms increases. newcastle.edu.au The position of the chlorine atoms is also critical; chlorines substituted at the ortho position to a hydroxyl group create more steric strain, influencing the reaction rate. newcastle.edu.au Similarly, studies on a broader range of chlorophenols found that chemiluminescence, an indicator of degradation, generally increased with a higher number of chlorine substitutions. researchgate.net

Degradation Rate Order of Chlorocatechols

The relative degradation rates of various chlorocatechols in the Co(II)/HSO5- advanced oxidation system, illustrating the structure-activity relationship.

| Compound | Abbreviation | Relative Degradation Rate |

|---|---|---|

| Catechol | CA | Highest |

| 3-Chlorocatechol (B1204754) | 3CA | ↓ |

| 4-Chlorocatechol (B124253) | 4CA | ↓ |

| 4,5-Dichlorocatechol | 45CA | ↓ |

| 3,5-Dichlorocatechol (B76880) | 35CA | ↓ |

| This compound | 345CA | ↓ |

| Tetrachlorocatechol | TCC | Lowest |

Synthetic Chemistry and Utility in Research

Chemical Synthesis Routes from Precursors

The synthesis of 3,4,5-trichlorocatechol (B154951) has been approached through various chemical routes, often involving the modification of related phenolic or catecholic precursors. One established method involves the direct chlorination of a precursor compound. Research has demonstrated that the chlorination of guaiacol (B22219) (2-methoxyphenol) in an aqueous solution with chlorine gas yields a mixture of chlorinated catechols, including this compound. jyu.fi This process results in the formation of several isomers, from which the desired compound must be separated and purified. jyu.fi

Another significant pathway is the de-O-methylation of chlorinated guaiacols and veratroles. Metabolically stable consortia of anaerobic bacteria have been shown to convert precursors like 3,4,5-trichloroguaiacol (B1221916) and 3,4,5-trichloroveratrole (B100118) into the corresponding chlorocatechols. researchgate.net While this is a biological transformation, the underlying chemical reaction—demethylation—is a key synthetic step that can also be achieved through chemical means, highlighting these methoxylated compounds as viable precursors. The synthesis of pure reference standards of this compound is crucial for analytical and toxicological studies. researchgate.net

Additionally, it is recognized as a metabolic intermediate from the degradation of more complex chlorinated compounds, such as pentachlorophenol (B1679276) and 2,3,4,5-tetrachlorophenol, further indicating synthetic pathways from polychlorinated phenols. medchemexpress.comresearchgate.net

| Precursor Compound | Reaction Type | Product/Intermediate |

| Guaiacol | Aqueous Chlorination | This compound (among other isomers) jyu.fi |

| 3,4,5-Trichloroguaiacol | De-O-methylation | This compound researchgate.net |

| 3,4,5-Trichloroveratrole | De-O-methylation | This compound researchgate.net |

| Pentachlorophenol | Metabolic Degradation | This compound medchemexpress.com |

| 2,3,4,5-Tetrachlorophenol | Photodegradation | This compound researchgate.net |

Role as a Model Compound and Intermediate in Organic Synthesis Research

In research, this compound serves as an important model compound and intermediate for studying the mechanisms of microbial degradation and the specificity of enzymes involved in catabolic pathways. asm.org Its well-defined chlorinated structure allows researchers to probe how substitution patterns on the aromatic ring influence enzymatic activity and reaction pathways. sjtu.edu.cn

For instance, it has been used as a substrate to investigate the catabolism of chlorobenzenes. In Pseudomonas chlororaphis RW71, which degrades 1,2,3,4-tetrachlorobenzene, this compound is a natural intermediate. sjtu.edu.cn The enzyme chlorocatechol 1,2-dioxygenase (TetC) from this organism converts this compound into 2,3,4-trichloromuconic acid, demonstrating the compound's role as a key intermediate in the mineralization pathway of highly chlorinated aromatic compounds. researchgate.net

Furthermore, anaerobic bacterial consortia have been observed to dechlorinate this compound to form 3,5-dichlorocatechol (B76880). researchgate.net This transformation makes it a valuable model for studying reductive dechlorination reactions, which are critical for the environmental fate of chlorinated pollutants. researchgate.netresearchgate.net Its identity as a derivative of pentachlorophenol also makes it relevant for studying the induction of oxidative DNA lesions. medchemexpress.commedchemexpress.commedchemexpress.eu

| Research Area | Organism/System | Role of this compound | Finding |

| Chlorobenzene Degradation | Pseudomonas chlororaphis RW71 | Intermediate Substrate | Converted to 2,3,4-trichloromuconic acid by TetC enzyme. researchgate.net |

| Enzyme Inhibition Studies | Pseudomonas sp. B13 | Model Inhibitor | Acts as a competitive inhibitor of catechol 1,2-dioxygenase. asm.org |

| Anaerobic Transformation | Sediment-derived bacterial consortia | Model Substrate | Undergoes reductive dechlorination to 3,5-dichlorocatechol. researchgate.net |

| Photodegradation Studies | PdPc(Imz) photocatalyst | Intermediate | Identified as an intermediate in the degradation of 2,3,4,5-Tetrachlorophenol. researchgate.net |

Utilization in Enzyme Substrate Assays

This compound is utilized as a substrate in enzyme assays to characterize and determine the activity and specificity of various enzymes, particularly dioxygenases involved in the degradation of aromatic compounds. asm.orgsjtu.edu.cn These assays are fundamental to understanding enzyme kinetics and the metabolic capabilities of microorganisms.

A key example is its use in assays for catechol 1,2-dioxygenase (C12O). Studies on C12O from Pseudomonas sp. strain B13 have used this compound to probe the enzyme's substrate range and inhibitory characteristics. asm.org In these assays, the enzymatic conversion of the substrate is monitored, often spectrophotometrically, to determine kinetic parameters. Research found that this compound acts as a competitive inhibitor for the conversion of catechol, the enzyme's preferred substrate. asm.org

Similarly, the chlorocatechol 1,2-dioxygenase (TetC) from Pseudomonas chlororaphis RW71, which naturally processes tetrachlorocatechol (B74200), shows activity toward this compound, although it is lower than for other substituted catechols like 3,5-dichlorocatechol and 4-chlorocatechol (B124253). asm.orgsjtu.edu.cn This demonstrates its utility in creating a substrate profile to understand an enzyme's catalytic preferences. While many catechol derivatives are used in assays for enzymes like catechol-O-methyltransferase (COMT), the specific use of this compound helps to elucidate the impact of heavy chlorination on enzyme binding and turnover. medchemexpress.comnih.govnih.gov

| Enzyme Assayed | Organism Source | Kinetic Parameters for this compound | Comparison Substrate |

| Catechol 1,2-dioxygenase | Pseudomonas sp. B13 | Ki: 0.12 µM (inhibition of catechol) Vmax: 0.3% (relative to catechol) asm.org | Catechol (Vmax = 100%) asm.org |

| Chlorocatechol 1,2-dioxygenase (TetC) | Pseudomonas chlororaphis RW71 | Lower activity observed compared to other catechols sjtu.edu.cn | 4,5-Dichlorocatechol (B118185), 3,5-Dichlorocatechol, 4-Chlorocatechol asm.orgsjtu.edu.cn |

Future Research Directions and Interdisciplinary Perspectives

Elucidation of Undiscovered Biotransformation Pathways

While some metabolic pathways involving 3,4,5-trichlorocatechol (B154951) have been identified, a complete picture of its biotransformation is yet to be established. The compound is a known metabolic intermediate from the breakdown of certain pollutants. For instance, the bacterium Sphingomonas wittichii strain RW1 is capable of catabolizing 1,2,3-trichlorodibenzo-p-dioxin (B1347032) to produce this compound. researchgate.net However, the subsequent steps in the degradation of this compound itself are not fully understood and represent a critical area for future research.

Investigations into anaerobic degradation have shown that the ultimate fate of this compound is complex and influenced by environmental factors. researchgate.net Studies using anaerobic enrichment cultures from contaminated sediments have demonstrated that dechlorination can occur, but its effectiveness is highly dependent on conditions such as sulfate (B86663) concentration. researchgate.net Different dichlorocatechol isomers can be produced under various conditions, and some of these isomers are resistant to further dechlorination, leaving the environmental fate partially unresolved. researchgate.net

Future research should focus on:

Identifying Novel Microbial Strains: Isolating and characterizing new microorganisms from contaminated sites that can completely mineralize this compound.

Mapping Complete Degradation Pathways: Using advanced isotopic labeling and metabolomic techniques to trace the breakdown of the this compound molecule into simpler, non-toxic compounds.

Investigating Enzymatic Mechanisms: Characterizing the specific enzymes (e.g., dioxygenases, reductases) and genetic pathways responsible for cleaving the aromatic ring and removing chlorine atoms.

Exploring Interconversion Reactions: Examining the potential for biotransformation reactions like O-demethylation and O-methylation, which could alter the compound's structure and properties in the environment. oieau.fr

Table 1: Example of a Known Biotransformation Leading to this compound This interactive table details the microbial transformation of a precursor compound into this compound.

| Precursor Compound | Transforming Microorganism | Resulting Metabolite | Reference |

|---|

Development of Novel Remediation Strategies Based on Transformation Mechanisms

A deeper understanding of biotransformation pathways is the foundation for developing next-generation remediation technologies. scribd.comethernet.edu.et By harnessing the metabolic capabilities of microorganisms, it is possible to design targeted and sustainable strategies for cleaning up sites contaminated with chlorinated compounds. researchgate.nettheswissbay.ch

Future remediation research should be directed towards:

Bioaugmentation and Biostimulation: Developing techniques that involve introducing specialized microbes like Sphingomonas wittichii RW1 into contaminated environments (bioaugmentation) or adding specific nutrients to stimulate the activity of indigenous degrading populations (biostimulation). researchgate.net

Enzyme-Based Remediation: Isolating the key enzymes responsible for the degradation of this compound and using them in cell-free systems for targeted water and soil treatment. This approach can offer higher specificity and efficiency compared to using whole organisms.

Manipulating Environmental Conditions: Based on findings that factors like sulfate concentration affect dechlorination, remediation strategies could involve altering the geochemical conditions of a contaminated site to promote the complete breakdown of the compound. researchgate.net

Mycoremediation: Investigating the potential of fungi, particularly white-rot fungi, which produce powerful extracellular enzymes, to degrade this compound, a strategy proven effective for other chlorophenols. theswissbay.ch

Advancements in Analytical Techniques for Trace Analysis

The effective monitoring and risk assessment of this compound require highly sensitive and selective analytical methods for its detection at trace concentrations in complex environmental matrices like water, soil, and biological tissues. scribd.com While standard methods like gas chromatography are used, future advancements are needed to improve detection limits, reduce sample preparation complexity, and enable in-situ analysis. nih.gov

Prospective advancements include:

Enhanced Mass Spectrometry: Developing more refined liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS) methods. The use of derivatization techniques, such as creating n-butylboronate derivatives, has been shown to improve mass spectrometric identification and could be further optimized. researchgate.net

Novel Detection Systems: Exploring innovative analytical platforms, such as chemiluminescence-based methods. Such a system has been successfully developed for detecting trace amounts of pentachlorophenol (B1679276) by leveraging the light-emitting properties of its degradation intermediates, a concept that could potentially be adapted for this compound. mdpi-res.commdpi-res.com

Biosensors and In-Situ Monitoring: Creating field-deployable biosensors that use enzymes or antibodies to provide rapid, real-time measurements of this compound concentrations, reducing the reliance on laboratory-based analysis.

Advanced Sample Preparation: Improving extraction and enrichment techniques to more efficiently isolate the target compound from complex samples, thereby increasing the accuracy and sensitivity of the analysis. scribd.com

Deeper Integration of Computational Chemistry in Environmental Fate Prediction

Computational chemistry and in silico modeling are becoming indispensable tools for predicting the environmental behavior of chemical compounds, offering a way to assess potential risks before extensive and costly experimental studies are conducted. researchgate.net

For this compound, future research should focus on a deeper integration of these computational approaches:

Refining Solubility and Partitioning Models: Improving models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) to more accurately predict the aqueous solubility and partitioning behavior of this compound. Research has shown that for this specific molecule, different conformational structures (due to intramolecular hydrogen bonding) lead to vastly different predicted solubilities, highlighting the need for models that can account for such complexities. amazonaws.com

Predictive Biodegradation Modeling: Expanding and training machine learning systems and quantitative structure-activity relationship (QSAR) models with more experimental data on chlorinated catechols. Platforms like BiodegPred aim to predict the likelihood of a molecule's biodegradation, and their accuracy for specific compound classes can be enhanced with more targeted data. researchgate.netnih.gov

Reaction Pathway Prediction: Using quantum chemical calculations to model potential degradation reactions, predict the formation of transformation products, and estimate their relative stability and persistence. This can help prioritize experimental studies on the most likely and potentially most hazardous metabolites.

Table 2: Influence of Molecular Conformation on Predicted Solubility of this compound This interactive table, based on computational chemistry findings, shows how different conformers of the same molecule can have vastly different predicted properties, underscoring the need for advanced modeling.

| Conformer Description | Relative Energy (kcal/mol) | Predicted Solubility (mol/L) | Reference |

|---|---|---|---|

| Most Stable Conformer | 0.00 | 0.00018 | amazonaws.com |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and characterizing 3,4,5-trichlorocatechol?

- Methodology : Synthesis can be achieved via chlorination of catechol derivatives using sulfuryl chloride (SO₂Cl₂) in diethyl ether or chlorine in glacial acetic acid. Structural validation requires infrared (IR) spectroscopy and thin-layer chromatography (TLC) with solvent systems like benzene-ethanol-acetic acid (85:10:5) to confirm purity and identity. For characterization, combine mass spectrometry (MS) and nuclear magnetic resonance (NMR) to resolve chlorine substitution patterns .

Q. How can researchers design experiments to investigate this compound's mechanism of oxidative DNA damage?

- Methodology : Use in vitro models with plasmid DNA or cultured mammalian cells (e.g., human lymphocytes) exposed to the compound. Measure strand breaks via comet assays and quantify 8-oxo-2′-deoxyguanosine (8-OHdG) as a biomarker of oxidative damage using HPLC-ECD or LC-MS/MS. Include positive controls (e.g., H₂O₂) and validate results with antioxidants (e.g., catalase) to confirm ROS-mediated mechanisms .

Q. What analytical techniques are most effective for separating and quantifying this compound in environmental matrices?

- Methodology : Prioritize TLC on silica gel layers with benzene-acetone-acetic acid (80:15:5) for preliminary separation. For quantification, employ HPLC with UV detection (λ = 280 nm) or GC-MS after derivatization with N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (MTBSTFA). Validate methods using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How does the position and number of chlorine substituents influence the specificity of anaerobic microbial dechlorination of this compound?

- Methodology : Use stable anaerobic bacterial consortia enriched with 5-chlorovanillin or phloroglucinol. Monitor dechlorination pathways via LC-MS; this compound typically undergoes meta-dechlorination to 3,5-dichlorocatechol. Compare with other chlorocatechols (e.g., 3,4,6-trichlorocatechol) to assess positional resistance. Sediment microcosm studies can validate in situ activity .

Q. What experimental approaches assess the bioavailability of sediment-associated this compound in natural ecosystems?

- Methodology : Conduct sequential solvent extraction (e.g., hexane, acetone, methanol) to distinguish freely extractable versus bound fractions. Use anaerobic enrichments to test microbial accessibility: bioavailable fractions are dechlorinated within 12–70 days, while sediment-bound residues persist. Pair with porewater analysis and passive samplers (e.g., PDMS fibers) to model partitioning dynamics .

Q. How can researchers resolve discrepancies in toxicity prediction models for chlorocatechols like this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP and Hammett constants. Identify outliers (e.g., 3,4,6-trichlorocatechol) via residual analysis and exclude structurally high-leverage compounds. Validate with in vivo algal toxicity assays (e.g., Pseudokirchneriella subcapitata) to refine predictive accuracy .

Q. What methodologies enable real-time monitoring of this compound degradation in industrial effluents?

- Methodology : Implement chemiluminescence (CL) detection coupled with Fenton-like systems (Co(II)/H₂O₂). Calibrate CL intensity against known concentrations and validate with GC-MS. This approach detects degradation intermediates (e.g., dichlorocatechols) and integrates with online sensors for continuous effluent monitoring .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.